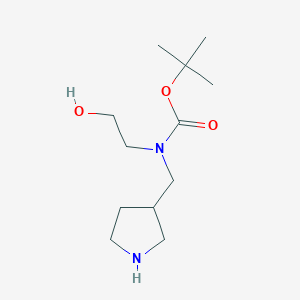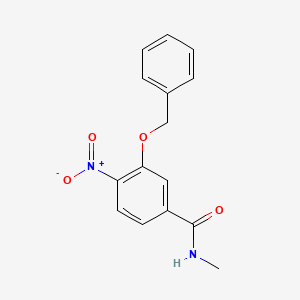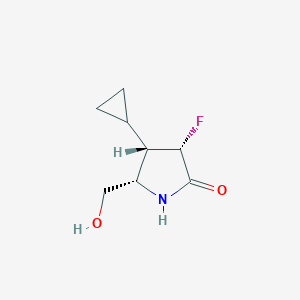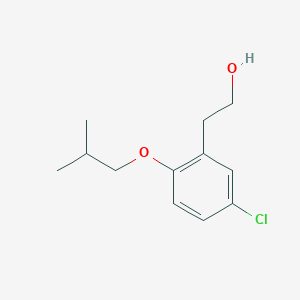
2-(5-Chloro-2-isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxy-5-chlorophenethyl alcohol is an organic compound with the molecular formula C₁₂H₁₇ClO₂ It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a chlorine atom and an iso-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-chlorophenethyl alcohol typically involves the reaction of 5-chlorophenethyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-iso-Butoxy-5-chlorophenethyl alcohol can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and advanced purification techniques like distillation and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-chlorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-iso-Butoxy-5-chlorobenzaldehyde or 2-iso-Butoxy-5-chlorobenzoic acid.
Reduction: 2-iso-Butoxy-5-chlorophenethyl hydrocarbon.
Substitution: 2-iso-Butoxy-5-substituted phenethyl alcohol.
Scientific Research Applications
2-iso-Butoxy-5-chlorophenethyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-5-chlorophenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-butoxy group and chlorine atom on the phenyl ring influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-iso-Butoxyphenethyl alcohol
- 5-Chlorophenethyl alcohol
- 2-Butoxy-5-chlorophenethyl alcohol
Uniqueness
2-iso-Butoxy-5-chlorophenethyl alcohol is unique due to the presence of both the iso-butoxy group and the chlorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H17ClO2 |
|---|---|
Molecular Weight |
228.71 g/mol |
IUPAC Name |
2-[5-chloro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-11(13)7-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI Key |
OGJPXHVBQQOTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


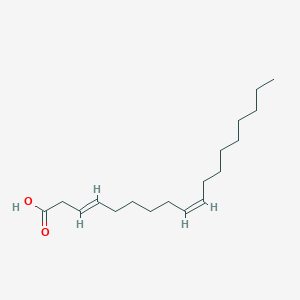
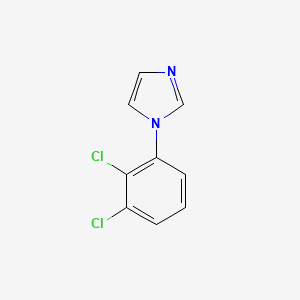
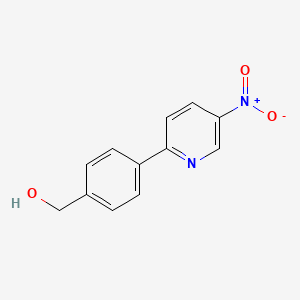
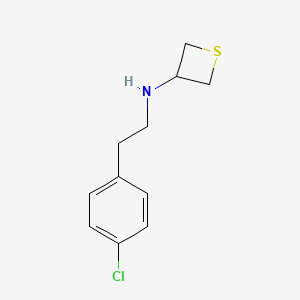
![5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B12988942.png)
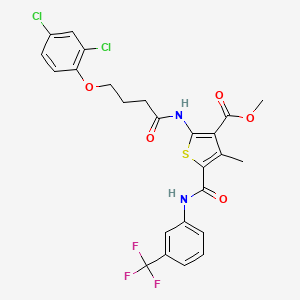
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12988948.png)

![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
